molecular formula C9H5BrFNO B12816106 7-Bromo-5-fluoro-1H-indole-2-carbaldehyde

7-Bromo-5-fluoro-1H-indole-2-carbaldehyde

Cat. No.: B12816106
M. Wt: 242.04 g/mol
InChI Key: HUTRJFQYQPFZJH-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound, with its unique bromine and fluorine substitutions, offers distinct properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1H-indole-2-carbaldehyde typically involves the bromination and fluorination of indole derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitutions on the indole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, often employing advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex molecules for pharmaceutical applications .

Scientific Research Applications

7-Bromo-5-fluoro-1H-indole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Bromo-5-fluoro-1H-indole-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The bromine and fluorine substitutions enhance its binding affinity to specific enzymes and receptors, modulating their activity. This compound can induce apoptosis in cancer cells, inhibit microbial growth, and modulate immune responses through its interactions with cellular pathways .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and fluorine in 7-Bromo-5-fluoro-1H-indole-2-carbaldehyde makes it unique, offering a combination of properties that enhance its reactivity and biological activity. This dual substitution allows for more versatile applications in research and industry compared to its mono-substituted counterparts .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

7-bromo-5-fluoro-1H-indole-2-carbaldehyde

InChI

InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-4,12H

InChI Key

HUTRJFQYQPFZJH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)Br)C=O

Origin of Product

United States

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